molecular formula C18H18O6 B158019 Diapocynin CAS No. 29799-22-2

Diapocynin

Cat. No.: B158019
CAS No.: 29799-22-2
M. Wt: 330.3 g/mol
InChI Key: HLNDPICGHQGWSU-UHFFFAOYSA-N
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Description

Diapocynin is a dimer of apocynin . It is synthesized by the activation of apocynin with ferrous sulfate and sodium persulfate . Similar to apocynin, it is shown to have some beneficial effects against oxidative stress and reducing reactive oxygen species .


Synthesis Analysis

This compound is synthesized by the activation of apocynin with ferrous sulfate and sodium persulfate .


Molecular Structure Analysis

The IUPAC name of this compound is 1,1′-(6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-diyl)di(ethan-1-one) . Its molecular formula is C18H18O6 .


Chemical Reactions Analysis

A simple and sensitive method was developed and validated in rat plasma using high-performance liquid chromatography coupled with a mass spectrometer (LC-MS/MS) to investigate in vitro and in vivo pharmacokinetics of this compound .


Physical And Chemical Properties Analysis

This compound has a molar mass of 330.336 g·mol−1 . It appears brown in color . The hydrophobicity index (logP) of this compound is 0.83 .

Scientific Research Applications

Pharmacokinetics and Analysis

  • In Vitro and In Vivo Pharmacokinetics : Diapocynin has been analyzed for its pharmacokinetics using LC-MS/MS methods in rat plasma, indicating its potential for further pharmacological studies (Chandasana et al., 2014).
  • Synthesis and Analysis Techniques : Methods based on HPLC and LC-MS have been described for analyzing this compound, further emphasizing its scientific relevance (Luchtefeld et al., 2008).

Molecular Interactions and Binding

  • Binding with Human Serum Albumin : A study found that this compound binds effectively to human serum albumin (HSA), becoming a chiral molecule, which was confirmed through DFT and docking simulations (Venturini et al., 2015).

Therapeutic Potential

  • Neuroprotective and Anti-Inflammatory Properties : this compound has shown potential in neuro-inflammatory diseases and as a neuroprotective agent, particularly in Alzheimer's disease models (Ibrahim et al., 2020).
  • Antioxidant Properties : Its antioxidant properties have been highlighted in various studies, indicating its potential in combating oxidative stress-related conditions (Marín et al., 2017).
  • Vasorelaxant and Hypotensive Effects : Research has shown this compound's effectiveness in inducing vasorelaxation and hypotensive effects, contributing to its potential therapeutic applications in cardiovascular diseases (Potje et al., 2017).

Methodological Innovations

  • Synthesis Methods : Innovative synthesis methods for this compound have been developed, contributing to the exploration of its potential uses in various fields of research (Dasari et al., 2008).

Safety and Hazards

Studies show that diapocynin has greater neuroprotection compared to apocynin . It is an anti-inflammatory and antioxidant agent .

Future Directions

Diapocynin could serve as an auspicious nominee for Huntington’s disease management . It has been suggested as an effective NOX inhibitor that might be helpful for future therapeutic approaches .

Biochemical Analysis

Biochemical Properties

Diapocynin interacts with various biomolecules in biochemical reactions. It has been found to attenuate oxidative stress, leading to a significant increase in reduced glutathione, glutathione-S-transferase, nuclear factor erythroid 2-related factor 2, and brain-derived neurotrophic factor . It also interacts with NADPH oxidase (NOX2; gp91phox subunit), leading to diminished expression .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to significantly attenuate glial cell activation in the nigral regions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to suppress nigral ionized calcium binding adaptor molecule 1 (Iba-1) and glial fibrillary acidic protein (GFAP) protein expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been used to investigate in vitro and in vivo pharmacokinetics . The stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to be effective in pre-clinical models of Parkinson’s disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1-[3-(5-acetyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-9(19)11-5-13(17(21)15(7-11)23-3)14-6-12(10(2)20)8-16(24-4)18(14)22/h5-8,21-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNDPICGHQGWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032857
Record name Diapocynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29799-22-2
Record name Diapocynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29799-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diapocynin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diapocynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29799-22-2
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Record name DIAPOCYNIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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